Welcome to the BenchChem Online Store!
molecular formula C10H17NO4S B8325180 4-(Cyclopropanesulfonamido)-2-methylcyclopentanecarboxylic acid

4-(Cyclopropanesulfonamido)-2-methylcyclopentanecarboxylic acid

Cat. No. B8325180
M. Wt: 247.31 g/mol
InChI Key: OGZFHZOEWDZNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08426411B2

Procedure details

To a solution of 4-(cyclopropanesulfonamido)-2-methylcyclopentanecarboxylic acid (4.10 g, 16.58 mmol, prepared from Example #24 Step I using Y, K, and Z) and DPPA (3.58 mL, 16.58 mmol) in t-BuOH (55 mL) was added TEA (5.0 mL, 36.5 mmol). The reaction was heated to about 70° C. for about 2 h then cooled to ambient temperature and concd under reduced pressure to afford a crude residue. The crude material was purified by silica gel chromatography eluting with a gradient of 0-10% MeOH in DCM to afford N-(3-isocyanato-4-methylcyclopentyl)cyclopropanesulfonamide (3.25 g, 80%) as a white solid: LC/MS (Table 1, Method n) Rt=0.49 min; MS m/z: 245 (M+H)+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.58 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([NH:7][CH:8]2[CH2:12][CH:11](C(O)=O)[CH:10]([CH3:16])[CH2:9]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.C1C=CC(P([N:31]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.C[C:35]([OH:38])(C)C>>[N:31]([CH:11]1[CH:10]([CH3:16])[CH2:9][CH:8]([NH:7][S:4]([CH:1]2[CH2:2][CH2:3]2)(=[O:5])=[O:6])[CH2:12]1)=[C:35]=[O:38]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)NC1CC(C(C1)C(=O)O)C
Name
Quantity
3.58 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
TEA
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
55 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
concd under reduced pressure to afford a crude residue
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-10% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1CC(CC1C)NS(=O)(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.